N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide
Description
The compound N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide features a pyrrole core substituted with:
- A 4-fluorophenylsulfonyl group at position 3.
- Dimethyl groups at positions 4 and 5.
- An isopropyl group at position 1.
- A butanamide chain attached to the pyrrole nitrogen at position 2.
This structure combines sulfonamide, fluorinated aryl, and heterocyclic motifs, which are common in pharmaceuticals and bioactive molecules. Below, we compare this compound to structurally or functionally related analogs from diverse sources.
Properties
Molecular Formula |
C19H25FN2O3S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]butanamide |
InChI |
InChI=1S/C19H25FN2O3S/c1-6-7-17(23)21-19-18(13(4)14(5)22(19)12(2)3)26(24,25)16-10-8-15(20)9-11-16/h8-12H,6-7H2,1-5H3,(H,21,23) |
InChI Key |
RETURPRPRPHVNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1C(C)C)C)C)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the amide bond, where the pyrrole derivative reacts with a butanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Research: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Structural Analogs with Fluorophenylsulfonyl Groups
Bicalutamide (C₁₈H₁₄F₄N₂O₄S)
- Core Structure: A substituted lactotoluidide (non-heterocyclic).
- Key Features : Contains a 4-fluorophenylsulfonyl group and a trifluoromethyl substituent.
- Pharmacological Role : Antiandrogen used in prostate cancer therapy.
- Purity Standards : 98.0–102.0% by USP specifications .
- Comparison : While lacking a pyrrole core, Bicalutamide shares the fluorophenylsulfonyl motif, highlighting the therapeutic relevance of this group.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure : Chromen-4-one fused with pyrazolopyrimidine.
- Key Features: Contains a fluorophenylsulfonyl group and a chromenone scaffold.
- Synthetic Yield : 28% via Suzuki coupling .
- Comparison : Demonstrates the utility of fluorophenylsulfonyl groups in heterocyclic systems, though the core differs significantly from the target compound.
Butanamide Derivatives
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide
- Core Structure : Piperidine with phenethyl and fluorophenyl substituents.
- Key Features : Butanamide chain linked to a fluorophenyl-piperidine system.
- Pharmacological Role : Structural analog of butyrylfentanyl (CAS 244195-31-1), a synthetic opioid .
- Comparison : Shares the butanamide moiety but lacks the pyrrole-sulfonyl framework, illustrating divergent bioactivity based on core structure.
N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Core Structure: Complex hexane backbone with tetrahydropyrimidinyl and phenoxy groups.
- Key Features : Butanamide chain integrated into a multi-substituted aliphatic system.
- Comparison : Highlights the versatility of butanamide in diverse scaffolds, though pharmacological targets may vary .
Characterization Techniques
- NMR and MS : Used universally for confirming structures (e.g., ¹H/¹³C/¹⁹F NMR in ; ESI-MS in ) .
- X-ray Crystallography : SHELX software () is widely employed for structural refinement of similar compounds .
Data Table: Key Properties of Analogs
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a pyrrole ring and sulfonyl group, suggests various biological activities. This article reviews the biological activity of this compound, supported by data tables and findings from relevant studies.
The molecular formula of this compound is with a molecular weight of approximately 394.5 g/mol. The compound features a pyrrole ring substituted with a fluorophenyl and sulfonyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H27FN2O3S |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 1010878-12-2 |
Antioxidant Properties
Research indicates that compounds containing a pyrrole nucleus exhibit significant antioxidant activity. For instance, studies have shown that similar compounds can scavenge free radicals effectively, suggesting that this compound may possess comparable properties .
Anti-inflammatory Activity
Molecular docking studies have suggested that this compound can interact with enzymes involved in inflammatory processes, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase . These interactions imply that the compound could potentially inhibit these enzymes, leading to reduced inflammation.
Antibacterial and Antitubercular Effects
In vitro studies have demonstrated that related compounds exhibit antibacterial and antitubercular properties. For example, certain derivatives have shown effectiveness against various bacterial strains, indicating a potential for this compound to act as an antibacterial agent .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to active sites of enzymes such as DHFR and enoyl ACP reductase.
- Radical Scavenging : Interacting with free radicals to neutralize oxidative stress.
- Modulation of Signaling Pathways : Influencing pathways related to inflammation and cell proliferation.
Study on Antioxidant Activity
A study published in Molecular Biology Reports evaluated the antioxidant capacity of several pyrrole derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated significant radical scavenging activity for compounds similar to this compound .
In Vitro Evaluation of Antibacterial Activity
A recent investigation assessed the antibacterial efficacy of various pyrrole derivatives against standard bacterial strains. The study found that some derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-y}butanamide may also be effective in combating bacterial infections .
Q & A
Q. How do quantum chemical studies inform the design of analogs with enhanced target binding?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
